

Spectroscopic data for Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest		
Compound Name:	Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate	
Cat. No.:	B1350530	Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of **Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate**

This guide provides a detailed technical overview of the spectroscopic properties of **Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate**, a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug discovery. Quinoline scaffolds are significant pharmacophores known for a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Understanding the precise structure and electronic properties of novel derivatives like this one is paramount for elucidating structure-activity relationships (SAR) and advancing drug development programs.

Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on a detailed prediction and interpretation of its expected spectroscopic data based on first principles and comparative analysis with structurally related compounds. This approach provides a robust framework for researchers to identify and characterize this molecule.

Molecular Structure and Physicochemical Properties

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is a heterocyclic compound featuring a quinoline core. The structure is characterized by three key substituents: a chlorine atom at position 4, a cyano group at position 8, and an ethyl carboxylate group at position 3. These substituents critically influence the molecule's electronic distribution and, consequently, its spectroscopic signatures.

Property	Value	Source
Molecular Formula	C ₁₃ H ₉ CN ₂ O ₂	[4]
Molecular Weight	260.67 g/mol	[4]
Monoisotopic Mass	260.0352552 Da	[4]
IUPAC Name	ethyl 4-chloro-8-cyanoquinoline-3-carboxylate	[4]
CAS Number	77173-67-2	[4]

```
digraph "structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

// Define nodes for atoms
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
N1 [label="N"];
C7 [label="C"];
C8 [label="C"];
C9 [label="C"];
C10 [label="C"];
Cl [label="Cl", fontcolor="#EA4335"];
C_ester [label="C"];
O_ester1 [label="O"];
O_ester2 [label="O"];
CH2_ethyl [label="CH2"];
CH3_ethyl [label="CH3"];
C_cyano [label="C"];
N_cyano [label="N"];
H2 [label="H"];
```

```
H5[label="H"];
H6[label="H"];
H7 [label="H"];

// Define positions (adjust as needed for better layout)
C1 [pos="0,1!"];
C2 [pos="1,1.5!"];
C3 [pos="2,1!"];
C4 [pos="2,0!"];
C5 [pos="1,-0.5!"];
C6 [pos="0,0!"];
N1 [pos="-1,0.5!"];
C7 [pos="-1,-0.5!"];
C8 [pos="-2,0!"];
C9 [pos="-2,1!"];
C10 [pos="-1,1.5!"];
Cl [pos="3,1.5!"];
C_ester [pos="3,-0.5!"];
O_ester1 [pos="3,-1.5!"];
O_ester2 [pos="4,0!"];
CH2_ethyl [pos="5,0!"];
CH3_ethyl [pos="6,0!"];
C_cyano [pos="-3,1.5!"];
N_cyano [pos="-4,2!"];
H2[pos="1,2.5!"];
H5[pos="1,-1.5!"];
H6[pos="-0.5,-1!"];
H7 [pos="-2.5,-0.5!"];

// Define bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
```

```
C1 -- N1;
N1 -- C7;
C7 -- C6;
C7 -- C8;
C8 -- C9;
C9 -- C10;
C10 -- C1;
C3 -- Cl;
C4 -- C_ester;
C_ester -- O_ester1 [style=double];
C_ester -- O_ester2;
O_ester2 -- CH2_ethyl;
CH2_ethyl -- CH3_ethyl;
C9 -- C_cyano;
C_cyano -- N_cyano [style=triple];
C2 -- H2;
C5 -- H5;
C8 -- H7;
C10 -- H6;

// Manually add labels for clarity
label_2 [label="2", pos="1.2, 1.8!", fontsize=10];
label_3 [label="3", pos="2.3, 1.2!", fontsize=10];
label_4 [label="4", pos="2.3, -0.2!", fontsize=10];
label_4a [label="4a", pos="1.2, -0.8!", fontsize=10];
label_5 [label="5", pos="-0.2, -1.2!", fontsize=10];
label_6 [label="6", pos="-1.8, -1.2!", fontsize=10];
label_7 [label="7", pos="-2.8, -0.2!", fontsize=10];
label_8 [label="8", pos="-2.8, 1.2!", fontsize=10];
label_8a [label="8a", pos="-1.2, 1.8!", fontsize=10];

}
```

Caption: Chemical structure of **Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on established chemical shift theory and data from analogous quinoline structures.[\[5\]](#)[\[6\]](#)

Predicted ^1H NMR Spectrum (500 MHz, CDCl_3)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and the protons of the ethyl ester group. The electron-withdrawing nature of the cyano, chloro, and carboxylate groups will generally shift the aromatic protons downfield.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9.1 - 9.3	Singlet (s)	1H	H-2	The proton at C-2 is adjacent to the ring nitrogen and is significantly deshielded, appearing far downfield.
~8.3 - 8.5	Doublet of doublets (dd)	1H	H-5	H-5 is ortho to the electron-withdrawing cyano group at C-8, resulting in a downfield shift. It will be coupled to H-6 and H-7.
~8.1 - 8.3	Doublet of doublets (dd)	1H	H-7	H-7 is ortho to the cyano group and will be shifted downfield, coupled to H-5 and H-6.
~7.8 - 8.0	Triplet (t)	1H	H-6	H-6 is coupled to both H-5 and H-7, appearing as a triplet. Its chemical shift is influenced by the surrounding protons.
~4.5 - 4.7	Quartet (q)	2H	-OCH ₂ CH ₃	The methylene protons of the ethyl group are adjacent to the ester oxygen, causing a downfield shift. They are split into a quartet by the methyl protons.

~1.4 - 1.6

Triplet (t)

3H

-OCH₂CH₃

The terminal methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons.

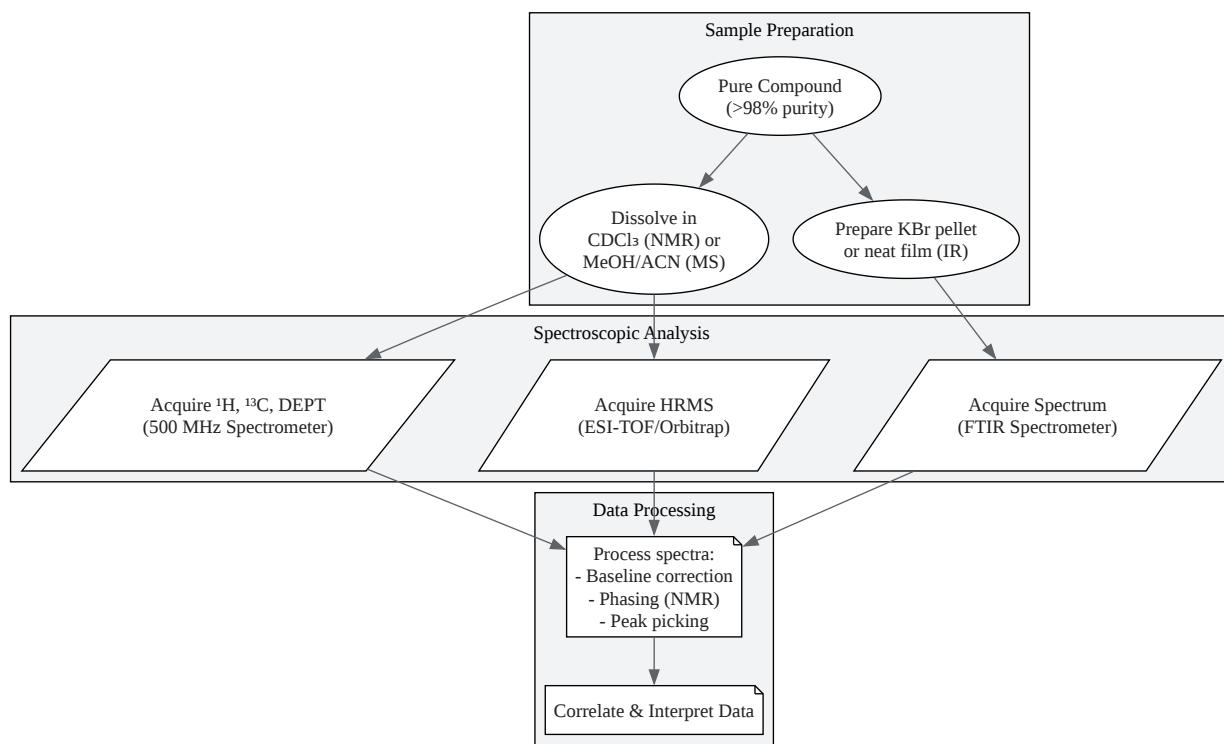
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are predicted based on standard ranges for sp² and sp³ hybridized carbons and the electronic effects of the substituents.[7][8]

Chemical Shift (δ , ppm)	Assignment	Rationale
~164 - 166	C=O (Ester)	Carbonyl carbons appear significantly downfield. This range is typical for esters.[9]
~150 - 152	C-2	Carbon adjacent to nitrogen in a heteroaromatic system is highly deshielded.
~148 - 150	C-4	Attached to an electronegative chlorine atom, this carbon is shifted downfield.
~146 - 148	C-8a	A quaternary carbon at the fusion of the two rings.
~135 - 137	C-5	Aromatic CH carbon, shifted downfield by the adjacent cyano group.
~130 - 132	C-7	Aromatic CH carbon, also influenced by the ortho cyano group.
~128 - 130	C-6	Aromatic CH carbon.
~125 - 127	C-4a	Quaternary carbon at the ring junction.
~122 - 124	C-3	Quaternary carbon attached to the ester group.
~116 - 118	C≡N (Cyano)	The cyano carbon has a characteristic chemical shift in this region.
~110 - 112	C-8	Quaternary carbon bearing the cyano group.
~62 - 64	-OCH ₂ CH ₃	The methylene carbon is attached to oxygen, causing a downfield shift into this range.
~14 - 15	-OCH ₂ CH ₃	The terminal methyl carbon is a typical upfield alkyl signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate**, Electron Ionization (EI) would likely lead to fragmentation, while Electrospray Ionization (ESI) would show the protonated molecular ion.


Predicted High-Resolution MS (ESI+)

m/z	Adduct	Formula	Calculated Mass
261.04253	[M+H] ⁺	C ₁₃ H ₁₀ CIN ₂ O ₂ ⁺	261.04255
283.02447	[M+Na] ⁺	C ₁₃ H ₉ CIN ₂ NaO ₂ ⁺	283.02449

Data predicted by PubChem.[\[10\]](#)

Plausible EI Fragmentation Pathway

Under EI conditions, the molecular ion (M⁺) at m/z 260/262 (due to ³⁵Cl/³⁷Cl isotopes) would be observed. Key fragmentation steps would involve the loss of the ethyl and ester functionalities.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benthamscience.com [benthamscience.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate | C13H9CIN2O2 | CID 3761179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyranopyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. PubChemLite - Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate (C13H9CIN2O2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic data for Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1350530#spectroscopic-data-for-ethyl-4-chloro-8-cyanoquinoline-3-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com